molecular formula C26H28O2 B165349 7-Benzylandrosta-1,4,6-triene-3,17-dione CAS No. 131802-66-9

7-Benzylandrosta-1,4,6-triene-3,17-dione

Cat. No.: B165349
CAS No.: 131802-66-9
M. Wt: 372.5 g/mol
InChI Key: TZJKJQQPVWTQSG-AEFDYNLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzylandrosta-1,4,6-triene-3,17-dione is a synthetic steroidal compound known for its potent aromatase inhibition properties. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione typically involves multiple steps starting from a suitable steroidal precursor. One common method includes the benzylation of 1,4,6-androstatriene-3,17-dione. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Benzylandrosta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzylandrosta-1,4,6-triene-3,17-dione is widely used in scientific research due to its ability to inhibit aromatase. This property makes it valuable in studies related to:

Mechanism of Action

The primary mechanism of action of 7-Benzylandrosta-1,4,6-triene-3,17-dione is the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition can affect various molecular targets and pathways involved in estrogen synthesis and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzylandrosta-1,4,6-triene-3,17-dione is unique due to its benzyl group, which may enhance its binding affinity and specificity for the aromatase enzyme compared to other inhibitors. This structural difference can result in varying degrees of potency and efficacy in inhibiting estrogen synthesis .

Properties

CAS No.

131802-66-9

Molecular Formula

C26H28O2

Molecular Weight

372.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1

InChI Key

TZJKJQQPVWTQSG-AEFDYNLKSA-N

SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5

Synonyms

7-BATDO
7-benzyl-1,4,6-androstatriene-3,17-dione
7-benzylandrosta-1,4,6-triene-3,17-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.